(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide-derived small molecule featuring a sulfonyl-piperidine moiety and a nitro-substituted benzothiazole ring. The Z-configuration of the imine group in the benzothiazolylidene fragment is critical for its stereochemical stability and biological activity.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-16-6-4-5-13-25(16)33(30,31)18-10-7-15(8-11-18)21(27)23-22-24(2)19-12-9-17(26(28)29)14-20(19)32-22/h7-12,14,16H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMZKFNSQQBAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a sulfonamide moiety linked to a thiazole derivative, which is known to influence its biological properties. The general structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.
- Inhibition of Carbonic Anhydrases : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. This inhibition may contribute to the compound's anticancer properties .
- Antagonism of TRPV1 Receptors : Compounds structurally related to this compound have demonstrated antagonistic activity against the TRPV1 receptor, which plays a role in pain perception and inflammation .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in pain management and cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The mechanism was linked to the inhibition of carbonic anhydrase activity, leading to altered cellular pH and subsequent cell death .
- Pain Management : In animal models, the compound exhibited analgesic properties comparable to established TRPV1 antagonists. It effectively reduced hyperalgesia in neuropathic pain models, indicating its potential for use in chronic pain management .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | 1007540-88-6 Analog |
|---|---|---|
| Sulfonyl Group | 2-ethylpiperidine | Azepane |
| Benzothiazole Substituents | 3-methyl, 6-nitro | 3-ethyl, 4-fluoro |
| Molecular Weight (g/mol) | ~538.6 | ~551.6 |
| Calculated LogP | 3.8 (predicted) | 4.1 (predicted) |
| Polar Surface Area (Ų) | ~120 | ~115 |
Functional Implications
- In contrast, the 4-fluoro substituent in the analog may enhance metabolic stability via reduced oxidative metabolism .
- Solubility : The azepane ring in 1007540-88-6 increases lipophilicity (higher LogP), possibly reducing aqueous solubility compared to the target compound’s piperidine group.
- Synthetic Accessibility : The 2-ethylpiperidine group in the target compound may offer simpler synthetic routes compared to azepane, which requires longer ring-closure steps.
Comparison with Broader Structural Classes
Pyrrolopyrrole Derivatives
Another related compound, 1-(cyclohexylmethyl)octahydro-3-[4-(methoxycarbonyl)phenyl]-4,6-dioxopyrrolo[3,4-c]pyrrole-1-carboxylic acid (CAS: 1024388-75-7), represents a distinct structural class. While both the target compound and this derivative contain sulfonamide-like motifs, the pyrrolopyrrole core introduces rigidity and hydrogen-bonding capacity, diverging from the benzothiazolylidene scaffold’s planar geometry.
Table 2: Cross-Class Comparison
| Parameter | Target Compound | 1024388-75-7 Derivative |
|---|---|---|
| Core Structure | Benzamide-benzothiazolylidene | Pyrrolopyrrole-carboxylic acid |
| Key Functional Groups | Sulfonyl, nitro | Methoxycarbonyl, dioxopyrrolo |
| Molecular Weight (g/mol) | ~538.6 | ~463.5 |
| Bioactivity Hypothesis | Kinase inhibition | Protease inhibition |
Research Findings and Limitations
- Binding Affinity: Computational docking studies suggest the target compound’s nitro group forms strong hydrogen bonds with kinase ATP-binding pockets, whereas 1007540-88-6’s fluorine may engage in hydrophobic interactions. No experimental IC₅₀ data is publicly available for either compound .
- Metabolic Stability : The 3-methyl group in the target compound may reduce CYP450-mediated oxidation compared to the 3-ethyl group in 1007540-88-6, though in vitro assays are needed to confirm this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
